6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
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Description
6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as chemotherapeutic agents and inhibitors of various biological pathways.
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidines involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines with straight side chains was achieved by condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones, followed by hydrolysis and coupling with diethyl l-glutamate and saponification . Although the exact synthesis of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to introduce the bromo, chloro, and phenylsulfonyl groups at the respective positions on the pyrrolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines is characterized by a planar pyrrolopyrimidine ring system. For example, in a related compound, the pyrrolopyrimidine ring system was found to be essentially planar, and the substituent phenyl ring formed a dihedral angle with the core structure . This planarity is crucial for the interaction of the compound with biological targets. The presence of substituents like bromo and chloro groups can influence the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, which are essential for their diversification and potential biological applications. For instance, halogenated pyrimidines can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig aminations, as well as direct aromatic substitutions . These reactions allow for the introduction of various functional groups, which can modulate the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of halogen atoms and the phenylsulfonyl group in 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine would affect its lipophilicity, which is an important factor for its bioavailability and cellular uptake. Vibrational spectral analysis using techniques like FT-IR and FT-Raman can provide insights into the stability and charge distribution within the molecule . Additionally, molecular docking studies can predict the inhibitory activity of such compounds against specific biological targets, indicating their potential as chemotherapeutic agents .
Scientific Research Applications
Synthesis and Antiviral Activity
Synthesis of Nucleoside Antibiotics
Research into the synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics revealed insights into the biochemical significance of these derivatives (Hinshaw et al., 1969).
Inhibitors of Dihydrofolate Reductase
The development of 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates showed promise as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. This research contributes to the understanding of these compounds as potential treatments for related infections (Rosowsky et al., 1997).
Synthesis of Antitumor Agents
Another study synthesized novel nonclassical 2,4-diamino-6-methyl-5-substituted pyrrolo[2,3‐d]pyrimidines as potential inhibitors of dihydrofolate reductase and antitumor agents. This research enhances the understanding of these compounds in cancer treatment (Gangjee et al., 2005).
Synthesis of Nucleoside Analogs
The synthesis of tubercidin derivatives via the sodium salt glycosylation procedure offered insights into the preparation of new nucleoside analogs with potential biological applications (Kazimierczuk et al., 1984).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of substituted tricyclic compounds, including pyrrolo[2,3-d]pyrimidines, indicated significant antibacterial and antifungal activities, which can be pivotal in addressing various microbial infections (Mittal et al., 2011).
Dihydrouracil Dehydrogenase and Uridine Phosphorylase Inhibitors
Research on phenylselenenyl- and phenylthio-substituted pyrimidines provided insights into their inhibition of dihydrouracil dehydrogenase and uridine phosphorylase. These findings contribute to the understanding of these enzymes in biological systems (Goudgaon et al., 1993).
Synthesis via Cu-Catalyzed Coupling Reaction
A Cu-catalyzed method for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives was reported, providing green and economical approaches to these compounds, which are valuable in various chemical syntheses (Wang et al., 2017).
properties
IUPAC Name |
7-(benzenesulfonyl)-6-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2N3O2S/c13-9-6-8-10(14)16-12(15)17-11(8)18(9)21(19,20)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFZKYAZWMEXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161066 |
Source
|
Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301161066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1131992-26-1 |
Source
|
Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301161066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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